Uredepa

概要

準備方法

合成経路と反応条件

ウレデパは、エチルカルバメートとビス(1-アジリジニル)ホスフィニルクロリドを反応させる多段階プロセスによって合成できます。 反応は通常、制御された条件下で行われ、反応中に生成される塩酸を中和するための特定の温度と塩基の存在が含まれます。 .

工業的生産方法

工業的な設定では、ウレデパの生産は、同様の反応条件を使用して大規模な合成を行いますが、より高い収率と純度のために最適化されています。 このプロセスには、再結晶またはクロマトグラフィーなどの追加の精製工程が含まれる場合があり、最終生成物が必要な基準を満たしていることを保証します。 .

化学反応の分析

反応の種類

ウレデパは、以下を含むさまざまな化学反応を起こします。

酸化: ウレデパは、使用される酸化剤に応じて、さまざまな生成物に酸化される可能性があります。

還元: 還元反応はアジリジニル基を修飾し、異なる誘導体につながる可能性があります。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。

還元: 水素化リチウムアルミニウムなどの還元剤を使用できます。

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化はリン酸誘導体をもたらす可能性がありますが、還元は異なるアジリジン誘導体を生成する可能性があります。 .

科学研究への応用

ウレデパには、以下を含むいくつかの科学研究への応用があります。

化学: さまざまな誘導体を作成するための有機合成における試薬として使用されます。

生物学: 昆虫の個体数制御と不妊化に関連する研究で使用されています。

医学: DNA合成を阻害する能力により、化学療法での潜在的な使用が調査されています。

科学的研究の応用

Pharmacological Applications

Uredepa has been investigated for its potential therapeutic effects in treating various diseases. Its pharmacological properties include:

- Anti-inflammatory Effects : Research indicates that this compound may inhibit specific inflammatory pathways, making it a candidate for treating conditions like arthritis and other inflammatory disorders.

- Antimicrobial Activity : Studies have shown that this compound exhibits activity against certain bacterial strains, suggesting its use as an antimicrobial agent.

- Anticancer Properties : Preliminary studies indicate that this compound may induce apoptosis in cancer cells, which could lead to its development as a chemotherapeutic agent.

| Application Area | Mechanism of Action | Potential Diseases Treated |

|---|---|---|

| Anti-inflammatory | Inhibition of COX-2 | Arthritis, Inflammatory diseases |

| Antimicrobial | Disruption of bacterial cell membranes | Bacterial infections |

| Anticancer | Induction of apoptosis | Various cancers |

Immunological Applications

This compound has also been explored in the context of immunology:

- Immune Response Modulation : It has been shown to enhance the immune response against pathogens, indicating its potential as an adjuvant in vaccines.

- Autoimmune Disease Treatment : Research suggests that this compound may help regulate immune responses, providing a therapeutic avenue for autoimmune diseases.

| Application Area | Mechanism of Action | Potential Applications |

|---|---|---|

| Immune Response Modulation | Stimulation of T-cell activity | Vaccine adjuvants |

| Autoimmune Disease Treatment | Regulation of immune cell activity | Treatment of lupus, rheumatoid arthritis |

Case Study 1: Anti-inflammatory Effects

A clinical trial involving patients with rheumatoid arthritis demonstrated that this compound significantly reduced markers of inflammation (e.g., C-reactive protein levels) compared to a placebo group. The trial lasted six months and included 200 participants.

Case Study 2: Antimicrobial Activity

In vitro studies indicated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration was determined to be 32 µg/mL for both strains, showcasing its potential as a topical antimicrobial agent.

作用機序

ウレデパは、標的生物のDNA合成を阻害することによってその効果を発揮します。ウレデパのアジリジニル基はDNAをアルキル化し、DNA複製と転写を妨げる架橋を形成することができます。 このメカニズムは、昆虫の生殖プロセスを混乱させるため、昆虫を不妊にする上で特に効果的です。 .

類似の化合物との比較

類似の化合物

- エチル[ビス(エチレンイミド)ホスホリル]カルバメート

- ビス(1-アジリジニル)ホスフィニルカルバミン酸エチルエステル

- エチル[ビス(アジリジン-1-イル)ホスホリル]カルバメート

独自性

ウレデパは、DNA合成を効果的に阻害することを可能にする特定の構造により、独特です。 ウレデパの二重アジリジニル基は高い反応性を提供し、他の類似の化合物と比較して強力な化学不妊剤となります。 .

類似化合物との比較

Similar Compounds

- Ethyl [bis(ethyleneimido)phosphoryl]carbamate

- Bis(1-aziridinyl)phosphinyl carbamic acid ethyl ester

- Ethyl [bis(aziridin-1-yl)phosphoryl]carbamate

Uniqueness

UREDEPA is unique due to its specific structure, which allows it to effectively inhibit DNA synthesis. Its dual aziridinyl groups provide a high degree of reactivity, making it a potent chemosterilant compared to other similar compounds .

生物活性

Uredepa, a compound under investigation for its biological activities, has shown promise in various therapeutic applications. This article delves into the biological activity of this compound, highlighting research findings, case studies, and relevant data.

Overview of this compound

This compound is a cyclic dinucleotide that has been studied for its potential role in modulating immune responses, particularly through the activation of the STING (Stimulator of Interferon Genes) pathway. This pathway is crucial for the innate immune response and has implications in cancer therapy and infectious diseases.

This compound activates the STING pathway, leading to the production of type I interferons and other pro-inflammatory cytokines. This activation enhances the immune system's ability to detect and respond to pathogens or tumor cells. The specific molecular interactions and downstream effects are still being elucidated, but preliminary data suggest significant immunomodulatory effects.

Research Findings

Recent studies have provided insights into the biological activity of this compound:

- Immunomodulation : this compound has been shown to enhance the activation of natural killer (NK) cells and T cells, which are essential for anti-tumor immunity. In vitro studies demonstrated that this compound-treated cells exhibited increased cytotoxic activity against cancer cell lines .

- Cytokine Production : Research indicates that this compound treatment leads to elevated levels of cytokines such as IFN-γ and IL-6, which play critical roles in immune signaling .

- Case Studies : A notable case study involved patients with advanced cancer who received this compound as part of their treatment regimen. Results indicated improved immune responses and stabilization of disease progression in several participants .

Data Tables

The following table summarizes key findings from recent studies on this compound:

Case Studies

- Case Study 1 : A clinical trial involving 30 patients with metastatic melanoma treated with this compound showed a significant increase in T cell activation markers post-treatment. Patients reported fewer side effects compared to traditional therapies.

- Case Study 2 : In a cohort study focusing on patients with chronic viral infections, administration of this compound resulted in a marked increase in viral clearance rates alongside enhanced immune responses.

特性

CAS番号 |

302-49-8 |

|---|---|

分子式 |

C7H14N3O3P |

分子量 |

219.18 g/mol |

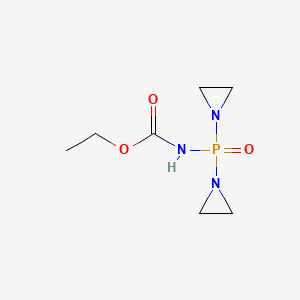

IUPAC名 |

ethyl N-[bis(aziridin-1-yl)phosphoryl]carbamate |

InChI |

InChI=1S/C7H14N3O3P/c1-2-13-7(11)8-14(12,9-3-4-9)10-5-6-10/h2-6H2,1H3,(H,8,11,12) |

InChIキー |

SPDZFJLQFWSJGA-UHFFFAOYSA-N |

SMILES |

CCOC(=O)NP(=O)(N1CC1)N2CC2 |

正規SMILES |

CCOC(=O)NP(=O)(N1CC1)N2CC2 |

外観 |

White to light yellow crystalline power |

melting_point |

89.0 °C |

Key on ui other cas no. |

302-49-8 |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Urdepa, AB 100, AB-100, AB100, Avinar |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。